![molecular formula C7H11NO B6279296 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile CAS No. 1849359-17-6](/img/no-structure.png)
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)cyclobutane-1-carbonitrile (1-HECBC) is an organic compound that has been studied for its potential applications in the field of chemistry, particularly in the synthesis of other molecules. 1-HECBC is an intriguing molecule due to its unique structure and properties, which can be exploited for a range of different purposes. This article will provide an overview of the synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-HECBC.
Wissenschaftliche Forschungsanwendungen
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile has been studied for its potential applications in the fields of organic chemistry, pharmaceuticals, and materials science. In organic chemistry, this compound can be used as a building block for the synthesis of other molecules, such as pharmaceuticals and materials. In pharmaceuticals, this compound can be used as a precursor for the synthesis of drugs, such as antibiotics, antifungals, and antivirals. In materials science, this compound can be used as a monomer for the synthesis of polymers, such as polyurethanes and polyesters.
Wirkmechanismus
The mechanism of action of 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile is not yet fully understood. However, it is believed that this compound undergoes a series of reactions in order to form other molecules. These reactions include nucleophilic substitution reactions, elimination reactions, and redox reactions. Nucleophilic substitution reactions involve the replacement of a nucleophile with another nucleophile, while elimination reactions involve the removal of a leaving group from a molecule. Redox reactions involve the transfer of electrons between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can interact with proteins and other molecules in the body, which could lead to changes in biochemical and physiological processes. For example, this compound could potentially interact with enzymes, leading to changes in the activity of the enzymes and the metabolic pathways they are involved in.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and has a relatively low cost. Additionally, this compound is relatively stable, which makes it suitable for use in a range of different experiments. However, this compound is also relatively toxic, which can limit its use in some experiments. Additionally, this compound can be difficult to purify, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile research. One potential direction is to further explore the biochemical and physiological effects of this compound, as this could lead to novel therapeutic applications. Additionally, further research into the synthesis of this compound could lead to more efficient and cost-effective synthesis methods. Finally, further research into the mechanisms of action of this compound could lead to a better understanding of how it interacts with other molecules.
Synthesemethoden
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile can be synthesized via a variety of methods, including the Williamson ether synthesis, the Claisen condensation reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide to form an ether, while the Claisen condensation reaction involves the reaction of two esters to form an α,β-unsaturated ester. The Ullmann reaction involves the reaction of an aryl halide with an arylboronic acid to form an aryl-aryl bond.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-6-7(4-5-9)2-1-3-7/h9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYPDOCHRSMNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.